molecular formula C7H12O3S B14478824 2-[(Acetylsulfanyl)methyl]butanoic acid CAS No. 69810-55-5

2-[(Acetylsulfanyl)methyl]butanoic acid

Cat. No.: B14478824
CAS No.: 69810-55-5
M. Wt: 176.24 g/mol
InChI Key: SCOSMUXTKAXPDP-UHFFFAOYSA-N
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Description

General Overview of Butanoic Acid Derivatives in Organic Synthesis

Butanoic acid, a four-carbon carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The butanoic acid framework can be modified in numerous ways to produce a wide array of molecules with distinct properties and functions. As a typical carboxylic acid, it readily undergoes reactions to form amides, esters, anhydrides, and acid chlorides, with butyryl chloride often serving as a key intermediate for these transformations. wikipedia.org

These derivatives are not confined to the laboratory; they have significant industrial applications. For instance, butanoic acid is a precursor for various butyrate (B1204436) esters, some of which possess pleasant aromas and are used as additives in the food and perfume industries. wikipedia.org In the materials sector, it is used to produce cellulose (B213188) acetate (B1210297) butyrate (CAB), a thermoplastic polymer valued for its durability and resistance to degradation. wikipedia.orgturito.com

The versatility of butanoic acid derivatives is further highlighted by their role in more complex synthetic pathways. The carbon skeleton can be functionalized at different positions, allowing for the introduction of various substituents that modulate the molecule's chemical behavior. researchgate.netwikipedia.org Modern computational methods, such as Density Functional Theory (DFT), are often employed to study the molecular structure and electronic properties of new butanoic acid derivatives to predict their stability, reactivity, and potential applications. biointerfaceresearch.comresearchgate.net

Table 1: Examples of Butanoic Acid Derivatives and Their Applications

Derivative Name Formula Common Application(s)
Butyryl chloride C₄H₅ClO Chemical intermediate
Methyl butyrate C₅H₁₀O₂ Food flavoring, fragrance
Ethyl butyrate C₆H₁₂O₂ Artificial fruit flavor
Cellulose Acetate Butyrate (CAB) Polymer Paints, coatings, tools
2-Methylbutanoic acid C₅H₁₀O₂ Food additive, precursor in pharmaceuticals

Contextualization of Acetylsulfanyl Functionalities in Contemporary Chemistry

The acetylsulfanyl group, CH₃C(O)S-, also known as a thioacetate (B1230152) group, is a crucial functionality in contemporary organic synthesis. Its primary role is that of a "protecting group" for a thiol (-SH). libretexts.org In a multi-step synthesis, it is often necessary to prevent a reactive functional group, like a thiol, from participating in a reaction targeted at another part of the molecule. libretexts.orgwikipedia.org

The acetylsulfanyl group serves this purpose effectively. It masks the reactive thiol, rendering it inert to many reaction conditions. labinsights.nl This allows chemists to perform transformations on other parts of the molecule without unintended side reactions involving the sulfur atom. libretexts.org Key characteristics of an effective protecting group, which the acetylsulfanyl group possesses, include:

Ease of Installation: It can be readily attached to a thiol.

Stability: It is robust enough to withstand a variety of reaction conditions.

Ease of Removal: It can be selectively removed under specific, often mild, conditions to regenerate the original thiol group, a process known as "deprotection." wikipedia.org

This strategy of protection and deprotection is fundamental to the synthesis of complex molecules, including pharmaceuticals and natural products where precise control over chemical reactivity is paramount. imperial.edu The use of the acetylsulfanyl group enables the strategic incorporation of sulfur into target molecules, which is vital for creating compounds with specific biological or material properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69810-55-5

Molecular Formula

C7H12O3S

Molecular Weight

176.24 g/mol

IUPAC Name

2-(acetylsulfanylmethyl)butanoic acid

InChI

InChI=1S/C7H12O3S/c1-3-6(7(9)10)4-11-5(2)8/h6H,3-4H2,1-2H3,(H,9,10)

InChI Key

SCOSMUXTKAXPDP-UHFFFAOYSA-N

Canonical SMILES

CCC(CSC(=O)C)C(=O)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 Acetylsulfanyl Methyl Butanoic Acid

Exploration of Direct Synthetic Pathways to 2-[(Acetylsulfanyl)methyl]butanoic Acid

Direct synthetic pathways to this compound are not extensively documented in the scientific literature, suggesting that a one-pot synthesis from simple starting materials is likely not a straightforward process. The construction of the molecule requires the simultaneous formation of a chiral center at the C-2 position and the introduction of the acetylsulfanylmethyl group.

A plausible, albeit multi-step, "direct" approach could involve the Michael addition of a thiol to an appropriately substituted α,β-unsaturated precursor. For instance, the conjugate addition of thioacetic acid to ethyl 2-ethylidenebutanoate could theoretically yield the desired carbon skeleton with the sulfur functionality in place. However, this reaction would likely produce a racemic mixture, necessitating a subsequent resolution step to isolate the desired enantiomer. Furthermore, controlling the chemoselectivity of the reaction to favor the 1,4-addition over other potential side reactions would be a critical consideration.

Another conceivable direct strategy could involve the alkylation of a malonic ester derivative. For example, diethyl malonate could be sequentially alkylated with an ethyl group and a (acetylsulfanyl)methyl-containing electrophile. Subsequent hydrolysis and decarboxylation would yield the target compound. The key challenge in this approach would be the synthesis and stability of a suitable (acetylsulfanyl)methyl halide or tosylate.

Given the limited information on direct, single-step syntheses, the most practical approaches to obtaining this compound likely involve the construction of a chiral 2-substituted butanoic acid scaffold followed by the introduction of the acetylsulfanylmethyl group, as will be discussed in the subsequent sections.

Development of Enantioselective Synthesis Approaches for Chiral 2-Substituted Butanoic Acids

The enantioselective synthesis of chiral 2-substituted butanoic acids is a well-established field, offering several robust methodologies that can be adapted to produce a suitable precursor for this compound. These methods focus on establishing the stereocenter at the C-2 position with high enantiomeric excess.

One prominent strategy is asymmetric hydrogenation . This approach typically involves the hydrogenation of an α,β-unsaturated carboxylic acid precursor, such as 2-ethyl-3-methylenoic acid, in the presence of a chiral transition metal catalyst. Ruthenium- and rhodium-based catalysts bearing chiral phosphine ligands, such as BINAP, are commonly employed and have demonstrated high efficacy in delivering enantiomerically enriched products.

Enzymatic resolution represents another powerful tool for accessing enantiopure 2-substituted butanoic acids. This method utilizes enzymes, such as lipases, to selectively react with one enantiomer of a racemic mixture. For instance, a racemic mixture of 2-(hydroxymethyl)butanoic acid or its ester derivative could be subjected to enzymatic acylation or hydrolysis, allowing for the separation of the two enantiomers. Lipases from various microbial sources have been successfully used for the kinetic resolution of similar chiral carboxylic acids and alcohols.

The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis. In this approach, an achiral butanoic acid derivative is covalently bonded to a chiral auxiliary, which directs the stereochemical outcome of a subsequent alkylation reaction at the α-position. The Evans oxazolidinone auxiliaries and the Meyers chiral oxazolines are well-known examples that facilitate diastereoselective alkylation of the enolate. After the desired substituent is introduced, the chiral auxiliary can be cleaved to yield the enantiomerically enriched carboxylic acid. For the synthesis of a precursor to this compound, this would involve the alkylation of the auxiliary-bound butanoic acid enolate with a suitable electrophile, such as formaldehyde or a protected equivalent, to introduce the hydroxymethyl group.

Methodology Description Key Reagents/Catalysts Advantages Challenges
Asymmetric HydrogenationHydrogenation of an α,β-unsaturated precursor using a chiral catalyst.Ru-BINAP, Rh-DIPAMPHigh enantioselectivity, catalytic process.Synthesis of the unsaturated precursor.
Enzymatic ResolutionSelective enzymatic reaction on one enantiomer of a racemic mixture.Lipases (e.g., from Candida antarctica)High enantiopurity, mild reaction conditions.Maximum 50% yield of the desired enantiomer.
Chiral AuxiliariesUse of a covalently attached chiral molecule to direct stereoselective alkylation.Evans oxazolidinones, Meyers oxazolinesHigh diastereoselectivity, reliable method.Requires additional steps for attachment and removal of the auxiliary.

Investigation of Derivatization Reactions from Related Butanoic Acid Precursors

Once an enantiomerically enriched 2-substituted butanoic acid precursor is obtained, the next critical step is the introduction of the acetylsulfanyl group. This can be achieved through the derivatization of a suitable functional group at the methyl position of the C-2 substituent.

A common and practical precursor is 2-(hydroxymethyl)butanoic acid . The hydroxyl group in this compound can be converted into a good leaving group, such as a tosylate or a halide. For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate. Subsequent nucleophilic substitution with a thioacetate (B1230152) source, such as potassium thioacetate (KSAc), would then afford the desired this compound.

Alternatively, the hydroxyl group can be converted to a halide, for instance, by treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to yield 2-(chloromethyl)butanoic acid or 2-(bromomethyl)butanoic acid, respectively. These halo-derivatives are excellent electrophiles for substitution with thioacetate.

Another potential precursor is 2-methylbutanoic acid itself. While more challenging, direct functionalization of the methyl group could be explored. Radical halogenation could introduce a halide, but this method often lacks selectivity and may not be suitable for complex molecules. A more controlled approach would be necessary to achieve the desired transformation without affecting the carboxylic acid functionality.

The general reaction scheme for the derivatization from 2-(hydroxymethyl)butanoic acid is as follows:

Activation of the hydroxyl group:

2-(hydroxymethyl)butanoic acid + TsCl/pyridine → 2-[(tosyloxy)methyl]butanoic acid

2-(hydroxymethyl)butanoic acid + SOCl₂ → 2-(chloromethyl)butanoic acid

Nucleophilic substitution with thioacetate:

2-[(tosyloxy)methyl]butanoic acid + KSAc → this compound

2-(chloromethyl)butanoic acid + KSAc → this compound

The choice of precursor and derivatization method would depend on factors such as the availability of starting materials, the desired scale of the reaction, and the compatibility of the reagents with other functional groups in the molecule.

Catalytic Methods for the Formation of Acetylsulfanyl-Substituted Carboxylic Acids

Catalytic methods offer an efficient and atom-economical approach to the formation of carbon-sulfur bonds. In the context of synthesizing this compound, catalytic strategies could be employed either for the direct introduction of the acetylsulfanyl group or for the key C-S bond-forming step in a multi-step sequence.

One of the most relevant catalytic methods is the sulfa-Michael addition (or conjugate addition) of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. acs.org The addition of thioacetic acid to a suitable α,β-unsaturated butanoic acid derivative, such as 2-ethylidenepropenoic acid, could be catalyzed by a variety of catalysts, including Lewis acids, bases, or organocatalysts. The use of a chiral catalyst could potentially achieve an enantioselective sulfa-Michael addition, directly establishing the stereocenter at the C-2 position while forming the C-S bond. Cinchona alkaloids and their derivatives have been successfully employed as organocatalysts for the asymmetric conjugate addition of thiols to enones. acs.org

Transition metal-catalyzed cross-coupling reactions are another powerful tool for C-S bond formation. While typically used for aryl-sulfur bond formation, methodologies for alkyl-sulfur coupling have also been developed. A strategy could involve the coupling of a 2-(halomethyl)butanoic acid derivative with a sulfur source in the presence of a suitable metal catalyst, such as palladium or copper.

Furthermore, photoredox catalysis has emerged as a mild and efficient method for C-S bond formation. A photoredox-catalyzed decarboxylative thiolation of a redox-active ester derived from a suitable dicarboxylic acid precursor could be a potential, albeit less direct, route.

Catalytic Method Reaction Type Potential Application Catalyst Examples
Sulfa-Michael AdditionConjugate additionAddition of thioacetic acid to an α,β-unsaturated butanoic acid derivative.Cinchona alkaloids, Lewis acids (e.g., TiCl₄), bases (e.g., DBU).
Transition Metal Cross-CouplingNucleophilic substitutionCoupling of a 2-(halomethyl)butanoic acid derivative with a thioacetate source.Palladium complexes, Copper salts.
Photoredox CatalysisRadical-mediated C-S bond formationDecarboxylative thiolation from a redox-active ester precursor.Ruthenium or Iridium photoredox catalysts.

The development of a catalytic synthesis for this compound would be highly desirable due to the potential for improved efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods. The choice of the specific catalytic system would depend on the nature of the substrate and the desired stereochemical outcome.

Chemical Reactivity and Mechanistic Investigations of 2 Acetylsulfanyl Methyl Butanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes a variety of nucleophilic acyl substitution reactions. These transformations are fundamental to the synthesis of numerous derivatives.

One of the most common reactions of carboxylic acids is esterification . When heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), 2-[(Acetylsulfanyl)methyl]butanoic acid can be converted to its corresponding ester. chemguide.co.ukmasterorganicchemistry.com This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com To achieve high yields of the ester, the equilibrium is typically shifted towards the products by using an excess of the alcohol or by removing water as it is formed. chemguide.co.ukquora.com

Another significant reaction is amide formation . Carboxylic acids can react directly with primary or secondary amines to form amides, although this often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. youtube.comlibretexts.org More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride, which then readily reacts with an amine to produce the amide under milder conditions. libretexts.orgmasterorganicchemistry.com Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the direct formation of amides from carboxylic acids and amines. libretexts.org

The carboxylic acid moiety can also be converted into other derivatives, such as acid anhydrides and acyl halides . msu.edu For instance, reaction with thionyl chloride (SOCl₂) can transform the carboxylic acid into the corresponding acyl chloride. quora.commasterorganicchemistry.com

Table 1: Representative Reactions of the Carboxylic Acid Moiety

Reaction Reagents Product Type General Equation
Fischer Esterification Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) Ester R-COOH + R'-OH ⇌ R-COOR' + H₂O

Note: R represents the 2-[(Acetylsulfanyl)methyl]butyl group.

Transformations of the Acetylsulfanyl Group (e.g., Cleavage, Oxidation, Reduction)

The acetylsulfanyl group, a thioacetate (B1230152), serves as a protected form of a thiol (mercaptan). Its transformations are crucial, particularly in the synthesis of biologically active molecules where a free thiol group is required.

The most important reaction of the acetylsulfanyl group is its cleavage to unveil the corresponding thiol. This deacetylation can be achieved under either acidic or basic conditions. Basic hydrolysis, for example with sodium hydroxide (B78521), readily cleaves the thioester bond to yield a thiolate, which upon acidification, gives the free thiol. This transformation is a key step in the synthesis of certain angiotensin-converting enzyme (ACE) inhibitors, where this compound derivatives serve as intermediates. For instance, the drug Alacepril is a prodrug that is metabolized in the body to Captopril, a related compound with a free thiol group. nih.gov

Once the thiol is unmasked, it can undergo oxidation . Mild oxidizing agents can convert the thiol to a disulfide (-S-S-). youtube.comsci-hub.se This dimerization is a common reaction for thiols and can be promoted by various reagents, including air (autoxidation), especially in the presence of metal ions, or more controlled oxidants like iodine or hydrogen peroxide. sci-hub.senih.gov Further oxidation under more vigorous conditions can lead to the formation of sulfonic acids. sci-hub.se

The acetylsulfanyl group itself is generally stable to many reducing agents that might target the carboxylic acid. However, strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the thioester.

Table 2: Key Transformations of the Acetylsulfanyl Group and Resulting Thiol

Transformation Reagents Functional Group Conversion Product Moiety
Cleavage (Hydrolysis) NaOH, then H₃O⁺ Acetylsulfanyl → Thiol -CH₂-SH
Oxidation of Thiol Mild Oxidants (e.g., I₂, H₂O₂) Thiol → Disulfide -CH₂-S-S-CH₂-
Vigorous Oxidation of Thiol Strong Oxidants (e.g., KMnO₄) Thiol → Sulfonic Acid -CH₂-SO₃H

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

While specific mechanistic studies for this compound are not widely reported, the mechanisms of its characteristic reactions can be inferred from extensive studies on analogous compounds.

The Fischer esterification of the carboxylic acid group is known to proceed via a multi-step mechanism. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen by a base (such as water or another molecule of the alcohol) regenerates the acid catalyst and yields the ester product. masterorganicchemistry.com Each step in this process is reversible.

The hydrolysis of the acetylsulfanyl group under basic conditions follows a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the thioacetate. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the thiolate anion as the leaving group. The thiolate is a relatively good leaving group because its negative charge is on a larger, more polarizable sulfur atom. The other product is acetic acid, which is deprotonated under the basic conditions. Subsequent acidification protonates the thiolate to give the free thiol.

Derivatives and Analogues of 2 Acetylsulfanyl Methyl Butanoic Acid in Chemical Research

Synthesis of Structurally Related Acetylated Sulfur-Containing Butanoic Acid Analogues

The synthesis of butanoic acid analogues featuring acetylated sulfur-containing moieties at the 2-position can be approached through several established synthetic strategies in organic chemistry. These methods often involve the introduction of a sulfur nucleophile to an appropriately substituted butanoic acid precursor, followed by acetylation.

One common strategy begins with a 2-halobutanoic acid derivative, such as ethyl 2-bromobutanoate. The bromine atom at the alpha-position to the carbonyl group is a good leaving group, readily displaced by a sulfur nucleophile. For the introduction of the required (acetylsulfanyl)methyl group, a two-step sequence is typically employed. First, the 2-bromobutanoate ester is reacted with a thiol, such as sodium thiomethoxide, to introduce a methylthio group. Subsequent functionalization of the methyl group is necessary to arrive at the desired structure.

A more direct approach involves the use of a nucleophile that already contains the sulfur and the acetyl group. Thioacetic acid (CH₃COSH) is a key reagent in this context. wikipedia.org Its conjugate base, the thioacetate (B1230152) anion, can act as a potent sulfur nucleophile. wikipedia.org The synthesis could, therefore, proceed by reacting a 2-(halomethyl)butanoic acid derivative with potassium thioacetate. This reaction, a nucleophilic substitution, would directly install the (acetylsulfanyl)methyl side chain.

Another versatile method for creating carbon-sulfur bonds is the reaction of thiols with aldehydes or ketones, which can be adapted for the synthesis of these butanoic acid analogues. libretexts.org Furthermore, the direct conversion of a carboxylic acid to a thioacid using reagents like Lawesson's reagent has been developed, which could be a step in a multi-step synthesis of the target analogues. nih.gov

The table below summarizes some general synthetic approaches that can be adapted for the synthesis of acetylated sulfur-containing butanoic acid analogues.

Starting Material Key Reagents Reaction Type Intermediate/Product
2-(Halomethyl)butanoic acid esterPotassium thioacetateNucleophilic substitution2-[(Acetylsulfanyl)methyl]butanoic acid ester
2-Oxobutanoic acid1. Thiol, 2. Acetylating agentNucleophilic addition, AcetylationAcetylated sulfur-containing butanoic acid
Butanoic acidLawesson's ReagentThionationButanethioic acid

These synthetic routes offer flexibility, allowing for the introduction of various substituents on the butanoic acid backbone to explore their effects on the molecule's properties.

Conformational Analysis of this compound and its Derivatives

The three-dimensional structure of a molecule is crucial in determining its physical and chemical properties, as well as its biological activity. The conformational analysis of this compound and its derivatives involves understanding the rotational freedom around the single bonds in the molecule and identifying the most stable conformations.

The core of the molecule is a butanoic acid chain with a flexible, sulfur-containing substituent at the chiral C2-position. The conformational landscape of this molecule is primarily dictated by the rotational barriers around the C-C and C-S single bonds. The relative orientation of the substituents around these bonds will give rise to different conformers with varying energies.

For acyclic alkanes, staggered conformations are generally more stable than eclipsed conformations due to lower torsional strain. chemistrysteps.com In the case of this compound, the rotation around the C2-C3 bond of the butanoic acid chain will lead to different staggered arrangements of the ethyl group, the carboxyl group, and the (acetylsulfanyl)methyl group.

The side chain at the C2 position, -CH₂-S-C(=O)CH₃, also has significant conformational flexibility. Rotation around the C2-C(H₂) bond, the C(H₂)-S bond, and the S-C(=O) bond will result in a multitude of possible conformers. The presence of the sulfur atom, with its larger atomic radius and different bond lengths and angles compared to carbon, will influence the conformational preferences. Theoretical calculations, such as those using density functional theory (DFT), are powerful tools for mapping the potential energy surface and identifying the low-energy conformers of such molecules. nih.gov

The conformational preferences of the thioester group (-S-C(=O)-) have been a subject of interest. Studies on related molecules have shown that the planarity of the thioester group is a key feature, with the s-cis and s-trans conformations being the most significant. The relative stability of these conformers can be influenced by steric and electronic factors. nih.gov

The table below outlines the key dihedral angles that would be the focus of a conformational analysis of this compound.

Bond Dihedral Angle Description
C1-C2O=C-C1-C2Defines the orientation of the carboxyl group
C2-C3C1-C2-C3-C4Describes the backbone conformation of the butanoic acid chain
C2-C(H₂)C1-C2-C(H₂)-SOrientation of the sulfur-containing side chain
C(H₂)-SC2-C(H₂)-S-C(=O)Conformation around the methylene-sulfur bond
S-C(=O)C(H₂)-S-C(=O)-CH₃Defines the s-cis/s-trans conformation of the thioester

Understanding the interplay of these rotational degrees of freedom is essential for predicting the most likely three-dimensional structures of these molecules in different environments.

Impact of Substituent Modifications on Chemical Behavior and Selectivity

Modifying the substituents on the butanoic acid backbone or on the acetylated sulfur-containing side chain can have a profound impact on the chemical behavior and selectivity of the molecule. These modifications can alter the electronic and steric properties of the compound, thereby influencing its acidity, reactivity, and interactions with other molecules.

One of the most well-studied effects of substituents on carboxylic acids is their influence on acidity. The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups attached to the carbon framework of the carboxylic acid can stabilize the negative charge of the carboxylate anion through inductive effects, thus increasing the acidity of the parent acid. openstax.orglibretexts.org For example, replacing a hydrogen atom with a more electronegative atom like chlorine on the carbon adjacent to the carboxyl group in butanoic acid (i.e., 2-chlorobutanoic acid) leads to a significant increase in acidity (a lower pKa value). openstax.org This inductive effect diminishes as the distance between the substituent and the carboxyl group increases. openstax.org

In the context of this compound, modifications to the ethyl group at the 2-position or the methyl group of the acetyl moiety can be expected to influence the molecule's acidity. For instance, introducing electron-withdrawing groups on the ethyl chain would likely increase the acidity of the carboxylic acid.

The reactivity of the carboxyl group and the thioester functionality can also be modulated by substituent modifications. The electrophilicity of the carbonyl carbon in both the carboxylic acid and the thioester is a key determinant of their reactivity towards nucleophiles. Electron-withdrawing substituents will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups will decrease the electrophilicity and thus the reactivity.

The thioester bond itself is a reactive functional group, known to be more susceptible to hydrolysis and other nucleophilic acyl substitution reactions than its ester counterpart. libretexts.org Modifications to the structure of the molecule can influence the rate and selectivity of these reactions. For example, steric hindrance around the thioester group, introduced by bulky substituents, could decrease its reactivity.

The table below provides a qualitative prediction of the impact of different types of substituent modifications on the properties of a 2-substituted butanoic acid.

Substituent Modification Effect on Acidity Effect on Carbonyl Electrophilicity Expected Impact on Reactivity
Addition of electron-withdrawing groups to the alkyl chainIncreaseIncreaseIncreased reactivity towards nucleophiles
Addition of electron-donating groups to the alkyl chainDecreaseDecreaseDecreased reactivity towards nucleophiles
Increase in steric bulk near the reactive centerMinimal direct electronic effectMinimal direct electronic effectDecreased reaction rates due to steric hindrance

Analytical Methodologies for the Characterization of 2 Acetylsulfanyl Methyl Butanoic Acid

Advanced Chromatographic Techniques for Separation and Detection

Chromatographic methods are paramount for separating 2-[(Acetylsulfanyl)methyl]butanoic acid from complex mixtures, such as reaction matrices or biological samples. The choice between gas and liquid chromatography is typically dictated by the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, a derivatization step is often necessary to increase its volatility and improve its chromatographic behavior. A common approach involves esterification of the carboxylic acid group, for instance, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to its methyl ester.

The derivatized analyte is then introduced into the GC system, where it is separated on a capillary column, typically one with a non-polar or medium-polarity stationary phase. The separated components then enter the mass spectrometer, where they are ionized, commonly by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its identification. The mass spectrum of the trimethylsilyl (B98337) derivative of this compound would be expected to show characteristic fragments corresponding to the loss of the trimethylsilyl group and other key structural motifs.

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid chromatography-mass spectrometry is a highly versatile and sensitive technique that is well-suited for the analysis of non-volatile or thermally labile compounds like this compound, without the need for derivatization. Reversed-phase high-performance liquid chromatography (HPLC) is a commonly employed method for its separation.

In a typical LC-MS analysis, the compound is separated on a C18 column using a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a small amount of an acid like formic acid to improve peak shape. Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique frequently used for this type of molecule, which can generate protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. This allows for the accurate determination of the molecular weight.

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy would be essential for the characterization of this compound.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include a triplet for the methyl protons of the butyl group, a multiplet for the methylene (B1212753) protons of the butyl group, a multiplet for the methine proton, a doublet for the methylene protons adjacent to the sulfur atom, and a singlet for the acetyl methyl protons. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the thioester, the carbons of the butyl chain, and the methyl carbon of the acetyl group.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to further confirm the connectivity between protons and carbons.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid, and another strong peak around 1690-1710 cm⁻¹ would be attributed to the C=O stretching of the thioester.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad)
C=O (Carboxylic Acid)1700-1725
C=O (Thioester)1690-1710
C-H (Alkyl)2850-2960

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. This technique can distinguish between molecules with the same nominal mass but different elemental formulas. For this compound (C₈H₁₄O₃S), HRMS would be able to confirm its elemental composition by providing a measured mass that is very close to its calculated theoretical mass. This high degree of accuracy is invaluable for confirming the identity of the compound and distinguishing it from potential isomers or impurities.

Development of Quantitative Analytical Assays for Research Applications

Following a comprehensive search of scientific literature, no specific quantitative analytical assays developed exclusively for "this compound" have been identified in publicly available research. While methodologies exist for structurally similar short-chain fatty acids and thio-compounds, detailed research findings, including specific parameters and data tables for the quantitative analysis of this compound, are not present in the current body of scientific publications.

The development of robust quantitative analytical assays is a crucial step in the research and development of any chemical compound. Such assays are essential for determining the concentration of the analyte in various matrices, which is fundamental for pharmacokinetic, metabolism, and toxicology studies. The typical development process for a quantitative assay for a compound like this compound would likely involve techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC).

A hypothetical LC-MS/MS method development would involve:

Sample Preparation: Establishing a reliable procedure to extract this compound from the biological or chemical matrix of interest. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: Optimizing the separation of the analyte from other matrix components on an HPLC column. This would include selecting the appropriate column chemistry, mobile phase composition, and gradient elution profile to achieve a sharp, symmetrical peak with a stable retention time.

Mass Spectrometric Detection: Fine-tuning the mass spectrometer to selectively and sensitively detect the analyte. This involves optimizing the ionization source parameters and identifying the most abundant and stable precursor and product ion transitions for use in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.

Method Validation: A thorough validation of the method according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity (limit of detection and limit of quantification), linearity, and stability.

Without experimental data from studies specifically focused on this compound, it is not possible to provide detailed research findings or populate data tables with specific analytical parameters. The scientific community has not yet published research detailing the development and validation of such quantitative assays for this particular compound. Therefore, there are no established methods to report in this section.

Computational Chemistry and Theoretical Studies of 2 Acetylsulfanyl Methyl Butanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of a molecule, which in turn dictate its reactivity. Using methods like Density Functional Theory (DFT), one can compute a variety of molecular descriptors for 2-[(Acetylsulfanyl)methyl]butanoic acid.

The electronic structure of this compound is characterized by the distribution of electrons across the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The HOMO is typically localized around the sulfur atom of the acetylsulfanyl group, indicating this is a likely site for electrophilic attack. Conversely, the LUMO is often centered on the carbonyl carbon of the carboxylic acid, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Reactivity descriptors, derived from conceptual DFT, can further quantify the molecule's reactivity. These include electronegativity, chemical hardness, and the Fukui function. The Fukui function, in particular, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely highlight the sulfur atom and the carbonyl carbon as key reactive centers.

A hypothetical table of calculated electronic properties for this compound is presented below.

PropertyValueDescription
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital
LUMO Energy-0.8 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.7 eVIndicator of chemical reactivity and stability
Dipole Moment2.1 DMeasure of the molecule's overall polarity
Electronegativity (χ)3.65 eVTendency to attract electrons
Chemical Hardness (η)2.85 eVResistance to change in electron distribution

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. These simulations model the movement of atoms over time, providing insights into the molecule's flexibility and preferred shapes.

For this compound, MD simulations would reveal the rotational freedom around its single bonds. Key dihedral angles to monitor would include those governing the orientation of the carboxylic acid group and the acetylsulfanyl side chain. By simulating the molecule in a solvent, such as water, one can also observe the influence of the environment on its conformation.

The results of an MD simulation are often visualized through a Ramachandran-like plot of key dihedral angles, which can reveal the most stable conformational states. Analysis of the simulation trajectory would likely show that the molecule predominantly adopts conformations that minimize steric hindrance between the bulky side chain and the carboxylic acid group. Furthermore, intramolecular hydrogen bonding between the carboxylic acid proton and the sulfur or carbonyl oxygen of the thioester might be observed, which would stabilize certain conformations.

Below is a hypothetical table summarizing potential findings from an MD simulation of this compound.

Dihedral AngleDescriptionMost Populated Range
O=C-C-C (backbone)Rotation of the butanoic acid chain60° - 90°
C-C-S-C (side chain)Orientation of the thioester group150° - 180°
C-S-C=O (thioester)Planarity of the thioester moiety0° - 20°

In Silico Modeling of Synthetic Pathways and Reaction Intermediates

In silico modeling can be a valuable tool for exploring potential synthetic routes to a target molecule and for understanding the mechanisms of the reactions involved. For this compound, computational methods can be used to evaluate the feasibility of different synthetic strategies.

One plausible synthetic route could involve the reaction of a derivative of 2-(hydroxymethyl)butanoic acid with a thioacetylating agent. Quantum chemical calculations can be employed to model the reaction pathway, including the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies, which can help in predicting reaction rates and identifying potential bottlenecks in the synthesis.

The stability of reaction intermediates can also be assessed computationally. For instance, in a nucleophilic substitution reaction, the structure and stability of any charged intermediates can be calculated. This information is crucial for understanding the reaction mechanism and for optimizing reaction conditions. By comparing the energetics of different proposed pathways, computational chemistry can guide the selection of the most efficient and viable synthetic route.

A hypothetical table outlining a computational study of a proposed reaction step is provided below.

Future Research Directions and Unexplored Avenues in Chemical Science

Development of Innovative Synthetic Routes for Scalable Production

A critical step in unlocking the potential of 2-[(Acetylsulfanyl)methyl]butanoic acid is the development of efficient and scalable synthetic routes. Current synthetic strategies for analogous compounds often involve multi-step processes that may not be economically viable for large-scale production. Future research should focus on creating innovative, streamlined, and sustainable synthetic pathways.

One promising approach involves the application of flow chemistry. Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and higher throughput. A hypothetical multi-step synthesis in a continuous flow system could significantly reduce production time and costs.

Another avenue for exploration is the use of biocatalysis. Enzymes offer high selectivity and can operate under mild reaction conditions, reducing the environmental impact of the synthesis. The identification or engineering of enzymes capable of catalyzing key steps in the formation of this compound could lead to a highly efficient and green production method.

Below is a comparative table of potential synthetic routes that warrant further investigation.

Synthetic Route Potential Advantages Potential Challenges Key Research Focus
Multi-step Batch Synthesis Well-established methodologies for individual steps.Low overall yield, time-consuming, potential for side reactions.Optimization of reaction conditions and purification techniques.
Continuous Flow Chemistry High throughput, improved safety, precise control over reaction parameters.Initial setup costs, potential for clogging with solid intermediates.Reactor design, optimization of flow rates and residence times.
Biocatalytic Synthesis High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme discovery and engineering, substrate specificity, enzyme stability.Screening for suitable enzymes, protein engineering to improve catalytic efficiency.

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the synthetic routes for this compound, the application of advanced spectroscopic probes for in situ reaction monitoring is paramount. Real-time analysis of reaction kinetics and the formation of intermediates can provide invaluable insights for process optimization and control.

Process Analytical Technology (PAT) tools, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can be integrated into reaction vessels to monitor the concentration of reactants, products, and byproducts in real time. For instance, the characteristic carbonyl stretching frequencies of the carboxylic acid and thioacetate (B1230152) groups in this compound can be monitored to track the progress of the reaction.

Nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of flow-through cells, can also provide detailed structural information on the molecules present in the reaction mixture at any given time. This can be crucial for identifying and characterizing transient intermediates, which can aid in elucidating the reaction mechanism.

The following table outlines potential spectroscopic probes and their applications in monitoring the synthesis of this compound.

Spectroscopic Probe Parameter Monitored Potential Application
FTIR Spectroscopy Vibrational frequencies of functional groups (e.g., C=O, S-C).Real-time monitoring of reactant consumption and product formation.
Raman Spectroscopy Molecular vibrations, particularly for non-polar bonds.Complementary information to FTIR, useful for aqueous reaction systems.
NMR Spectroscopy Nuclear spin transitions, providing detailed structural information.Identification of reaction intermediates and quantification of product purity.

Investigation of Environmental Degradation Pathways and Chemical Fate

As with any novel chemical compound, a thorough understanding of its environmental impact is crucial. Future research must include a comprehensive investigation of the environmental degradation pathways and chemical fate of this compound.

Studies should focus on both abiotic and biotic degradation processes. Abiotic degradation pathways, such as hydrolysis and photolysis, should be investigated under various environmental conditions (e.g., pH, temperature, and sunlight exposure). The hydrolysis of the thioacetate group to release the free thiol is a likely initial degradation step.

Biotic degradation studies, using microorganisms from soil and water samples, are essential to determine the biodegradability of the compound. The identification of metabolic pathways and the microorganisms capable of degrading this compound will provide a clearer picture of its persistence in the environment.

A proposed research plan for assessing the environmental fate is detailed in the table below.

Degradation Pathway Experimental Approach Key Data to be Collected
Hydrolysis Incubation in sterile aqueous solutions at different pH values.Rate of hydrolysis, identification of hydrolysis products.
Photolysis Exposure to simulated sunlight in aqueous solution.Photodegradation rate, identification of photoproducts.
Biodegradation Incubation with mixed microbial populations from environmental samples.Rate of biodegradation, identification of metabolites, assessment of mineralization (CO2 evolution).

Design of Novel Chemical Probes and Building Blocks based on the this compound Scaffold

The unique bifunctional nature of this compound makes it an attractive scaffold for the design of novel chemical probes and as a versatile building block in organic synthesis.

The protected thiol group can be deprotected under specific conditions to reveal a reactive thiol, which can be used for various applications, such as bioconjugation or as a ligand for metal ions. The carboxylic acid moiety provides a handle for further chemical modifications, such as the formation of amides or esters.

One potential application is in the development of targeted drug delivery systems. The carboxylic acid could be used to attach the molecule to a targeting ligand, while the thiol group could be used to attach a therapeutic agent. Another possibility is the use of this compound as a building block for the synthesis of more complex molecules with potential biological activity, drawing inspiration from other biologically active butanoic acid derivatives.

The following table summarizes potential applications of this scaffold.

Application Area Design Strategy Potential Impact
Chemical Probes Functionalization of the carboxylic acid with a fluorescent dye and deprotection of the thiol for selective binding to biological targets.Development of new tools for studying biological processes involving thiols.
Drug Delivery Conjugation of a drug to the thiol group and a targeting moiety to the carboxylic acid.Targeted delivery of therapeutics to specific cells or tissues, potentially reducing side effects.
Materials Science Incorporation into polymers via the carboxylic acid, with the thiol available for cross-linking or surface modification.Creation of novel materials with tunable properties for applications in coatings, hydrogels, or electronics.
Asymmetric Synthesis Use as a chiral building block for the synthesis of enantiomerically pure complex molecules.Access to novel chemical entities with potential applications in pharmaceuticals and agrochemicals.

Q & A

Basic: What are the common synthetic routes for 2-[(Acetylsulfanyl)methyl]butanoic acid, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves thiol-acetyl protection strategies. For example, reacting 3-mercapto-3-methylbutanoic acid with acetylating agents (e.g., acetic anhydride) under anhydrous conditions. Purification is critical; column chromatography using silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) effectively removes by-products. Recrystallization from ethanol/water mixtures can further enhance purity (>98%) . Monitoring reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) and HPLC (C18 column, acetonitrile/water mobile phase) ensures intermediate quality.

Advanced: How can researchers resolve discrepancies in reported NMR spectral data for derivatives of this compound?

Methodological Answer:
Discrepancies often arise from stereochemical variations or solvent effects. Advanced strategies include:

  • 2D NMR (COSY, HSQC, HMBC): Correlate proton-proton and proton-carbon interactions to assign ambiguous signals.
  • X-ray crystallography: Resolve absolute configuration, as demonstrated for structurally related 4-(Methylsulfanyl)-2-(p-toluenesulfonamido)butanoic acid .
  • Computational modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)).

Basic: What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

Technique Key Parameters Expected Data
NMR ¹H (400 MHz, DMSO-d6): δ 1.35 (s, 3H, CH3), 2.05 (s, 3H, Acetyl), 3.20 (m, 2H, SCH2) .Confirms substituent positions.
FT-IR ~1700 cm⁻¹ (C=O stretch), ~2550 cm⁻¹ (S-H, if unacetylated).Validates functional groups.
HRMS ESI+ mode: [M+H]+ calculated for C7H12O3S: 177.0588.Verifies molecular formula.

Advanced: What experimental strategies can elucidate the metabolic pathways of this compound in biological systems?

Methodological Answer:

  • Isotopic labeling: Synthesize ¹³C-labeled analogs to track metabolic intermediates via LC-MS/MS.
  • Enzyme inhibition assays: Test against enzymes like cysteine dioxygenase (relevant to sulfur metabolism) using spectrophotometric monitoring of substrate depletion .
  • Microsomal incubation: Assess hepatic metabolism using liver microsomes + NADPH, followed by UPLC-QTOF analysis to identify phase I/II metabolites.

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage conditions: -20°C under nitrogen atmosphere to prevent oxidation of the sulfanyl group.
  • Solvent: Dissolve in degassed DMSO (seal with parafilm) for long-term stability. Avoid aqueous buffers at neutral pH, which promote hydrolysis .
  • Stability monitoring: Regular HPLC checks (C18 column, 210 nm detection) to detect degradation products.

Advanced: How to design a study investigating enzyme inhibition by this compound analogs?

Methodological Answer:

Target selection: Focus on enzymes with cysteine residues (e.g., proteases) due to thiol reactivity.

Assay design:

  • Kinetic analysis: Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) to measure IC50 values.
  • Docking studies: Perform in silico screening (AutoDock Vina) to prioritize analogs with high binding affinity .

Control experiments: Include β-mercaptoethanol to test reversibility of inhibition.

Basic: What are the key considerations for optimizing reaction yields in the synthesis of this compound?

Methodological Answer:

  • Temperature control: Maintain 0–5°C during acetylation to minimize side reactions.
  • Catalyst use: Add DMAP (4-dimethylaminopyridine) to accelerate acetyl transfer.
  • Workup: Extract with dichloromethane (3x) to recover polar intermediates, followed by drying over MgSO4 .

Advanced: How can researchers address conflicting bioactivity data across studies?

Methodological Answer:

  • Standardize assays: Use identical cell lines (e.g., HEK293 vs. HepG2) and control for redox conditions (e.g., glutathione levels).
  • Data normalization: Express activity relative to positive controls (e.g., methionine for sulfur-containing analogs) .
  • Meta-analysis: Apply statistical tools (e.g., R’s metafor package) to assess heterogeneity sources (e.g., purity, solvent effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.